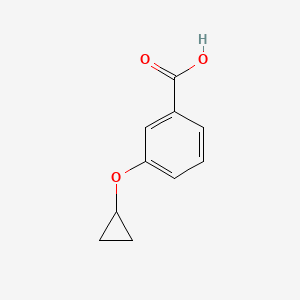

3-Cyclopropoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBBMUBEMSGDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropoxybenzoic Acid and Its Precursors

Established Synthetic Pathways to 3-Cyclopropoxybenzoic Acid

The construction of this compound can be approached through various synthetic routes, primarily involving the formation of the ether linkage and the modification of the benzoic acid core.

Alkylation Reactions in the Introduction of Cyclopropoxy Groups

A primary method for introducing the cyclopropoxy group is through nucleophilic substitution reactions, with the Williamson ether synthesis being a prominent example. wikipedia.orglibretexts.orgyoutube.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a cyclopropyl-containing electrophile. wikipedia.orgyoutube.com

In the context of this compound synthesis, a common precursor is a 3-hydroxybenzoic acid derivative. The phenolic hydroxyl group is deprotonated using a suitable base to form a phenoxide. This phenoxide then reacts with a cyclopropyl (B3062369) halide, such as cyclopropyl bromide, in an SN2 reaction to form the desired cyclopropoxy ether linkage. masterorganicchemistry.com To prevent unwanted side reactions with the carboxylic acid moiety, it is often protected as an ester, for instance, a methyl or ethyl ester, prior to the alkylation step. guidechem.comprepchem.comnih.gov

Another relevant method for forming aryl ethers is the Ullmann condensation. organic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol. organic-chemistry.org In a potential pathway to this compound, a protected 3-halobenzoic acid could be coupled with cyclopropanol (B106826) in the presence of a copper catalyst and a base.

A representative Williamson ether synthesis for a protected form of this compound is depicted in the following table:

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Typical Yield (%) |

| Methyl 3-hydroxybenzoate | Cyclopropyl bromide | 1. NaH, DMF, 0 °C to rt; 2. Cyclopropyl bromide, 80 °C | Methyl 3-cyclopropoxybenzoate | 75-85 |

| Ethyl 3-hydroxybenzoate | Cyclopropyl iodide | K2CO3, Acetone, reflux | Ethyl 3-cyclopropoxybenzoate | 70-80 |

| Benzyl (B1604629) 3-hydroxybenzoate | Cyclopropyl tosylate | Cs2CO3, CH3CN, reflux | Benzyl 3-cyclopropoxybenzoate | 80-90 |

Functional Group Interconversions on Benzoic Acid Scaffolds

Functional group interconversions are crucial for transforming readily available starting materials into the desired this compound. A key transformation is the hydrolysis of an ester protecting group to reveal the carboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent, followed by acidification.

Furthermore, the strategic placement of other functional groups can facilitate the synthesis. For instance, a nitro group can be introduced onto the aromatic ring and subsequently reduced to an amino group, which can then be further modified or removed.

Multistep Synthetic Sequences for Structural Complexity

The synthesis of this compound and its derivatives often necessitates a multistep approach to build the molecule with the correct regiochemistry and functional groups. A plausible sequence would be:

Esterification of 3-hydroxybenzoic acid to protect the carboxylic acid. guidechem.comprepchem.com

Williamson ether synthesis to introduce the cyclopropoxy group at the 3-position. wikipedia.orglibretexts.orgyoutube.com

Hydrolysis of the ester to liberate the free carboxylic acid.

This sequence ensures that the reactive carboxylic acid does not interfere with the base-mediated etherification step.

Synthesis of Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of key intermediates, such as precursors containing additional functional groups.

Preparation of Cyclopropoxy-Substituted Benzoic Acid Precursors (e.g., 2-Amino-3-cyclopropoxybenzoic acid)

The synthesis of precursors like 2-amino-3-cyclopropoxybenzoic acid requires a more intricate synthetic strategy. A common approach involves the introduction of a nitro group, which can later be reduced to an amino group.

A potential synthetic route could start from a commercially available substituted benzoic acid. For example, starting with 3-hydroxy-2-nitrobenzoic acid, the synthetic sequence would be:

Esterification of the carboxylic acid to prevent side reactions.

Williamson ether synthesis to introduce the cyclopropoxy group at the 3-position. This step must be carefully controlled to avoid displacement of the nitro group.

Reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Hydrolysis of the ester to yield the final 2-amino-3-cyclopropoxybenzoic acid.

An alternative strategy involves the nitration of a pre-formed this compound derivative. google.compatsnap.comrsc.org The directing effects of the cyclopropoxy and the protected carboxyl group will influence the position of nitration. Subsequent reduction of the nitro group would then yield the desired amino-substituted product.

The following table outlines a hypothetical synthetic sequence for a protected form of 2-amino-3-cyclopropoxybenzoic acid:

| Starting Material | Step 1: Reagents and Conditions (Esterification) | Intermediate 1 | Step 2: Reagents and Conditions (Etherification) | Intermediate 2 | Step 3: Reagents and Conditions (Nitration) | Intermediate 3 | Step 4: Reagents and Conditions (Reduction) | Product |

| 3-Hydroxybenzoic acid | CH3OH, H2SO4 (cat.), reflux | Methyl 3-hydroxybenzoate | Cyclopropyl bromide, K2CO3, DMF, 80 °C | Methyl 3-cyclopropoxybenzoate | HNO3, H2SO4, 0 °C | Methyl 3-cyclopropoxy-2-nitrobenzoate | Fe, NH4Cl, EtOH/H2O, reflux | Methyl 2-amino-3-cyclopropoxybenzoate |

| 3-Hydroxy-2-nitrobenzoic acid | (CH3)2SO4, K2CO3, Acetone, reflux | Methyl 3-hydroxy-2-nitrobenzoate | Cyclopropyl tosylate, Cs2CO3, CH3CN, reflux | Methyl 3-cyclopropoxy-2-nitrobenzoate | - | - | H2, Pd/C, EtOAc | Methyl 2-amino-3-cyclopropoxybenzoate |

Derivatization Strategies for Enhancing Synthetic Yields

To improve the efficiency of the synthetic pathways, various derivatization strategies can be employed. The protection of the carboxylic acid as an ester is a critical step to prevent its acidic proton from interfering with base-mediated reactions and to avoid its participation in nucleophilic reactions. nih.gov The choice of the ester group (e.g., methyl, ethyl, benzyl) can influence the reaction conditions required for its subsequent removal.

In the Williamson ether synthesis, the choice of the leaving group on the cyclopropyl electrophile is also important. While cyclopropyl bromide is commonly used, other leaving groups such as iodide or tosylate can offer enhanced reactivity, potentially leading to higher yields and shorter reaction times. The selection of the base and solvent system is also crucial for optimizing the reaction conditions and minimizing side reactions.

Advanced Synthetic Approaches

The synthesis of substituted benzoic acids, including the precursors to this compound, has moved beyond classical methods towards more efficient and sophisticated catalytic systems. These modern approaches offer advantages in terms of yield, selectivity, and environmental impact.

Catalytic Methods in Benzoic Acid Synthesis

The industrial production of benzoic acid itself is a cornerstone of catalytic chemistry, primarily relying on the liquid-phase air oxidation of toluene. This process is typically catalyzed by cobalt or manganese naphthenates, operating at high temperatures and pressures to achieve high yields. wikipedia.orgresearchgate.netchemicalbook.comjustlonghealth.com While effective, research has pushed towards more diverse and selective catalytic methods for creating substituted benzoic acids.

Transition-metal catalysis has emerged as a powerful tool for this purpose. These methods often involve the activation of C-H bonds, allowing for the direct functionalization of aromatic rings.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for various coupling reactions. For instance, Pd-catalyzed hydroxycarbonylation of aryl iodides using carbon monoxide (CO) generated from the electrochemical reduction of CO2 represents a modern approach to forming the carboxylic acid group. nih.gov

Rhodium (Rh) Catalysis: Rhodium complexes have been successfully employed in the C-H activation and annulation of benzoic acids with various partners like alkynes or vinyl acetates to create more complex structures such as isocoumarins. acs.orgrsc.org

Copper (Cu) Catalysis: Copper catalysts offer a cost-effective alternative for certain transformations. They have been used in the cyclization reactions of o-halobenzoic acids with alkynes to produce 3-substituted isocoumarins. ias.ac.in

Ruthenium (Ru) Catalysis: Ruthenium catalysts have shown efficacy in the annulative coupling of benzoic acids with alkenes, providing routes to 3-substituted phthalides. mdpi.com

These catalytic systems allow for a modular assembly of complex benzoic acid derivatives from simpler starting materials, often with high regioselectivity and functional group tolerance.

| Catalyst System | Reactants | Product Type | Reference |

| Cobalt/Manganese naphthenates | Toluene, Oxygen | Benzoic acid | wikipedia.orgchemicalbook.com |

| Pd(II)@MIL-101(Cr)-NH2 | Aryl iodide, CO (from CO2) | Benzoic acid derivatives | nih.gov |

| Rh(III) complexes | Benzoic acid, Vinyl acetate | 3-substituted isocoumarins | acs.org |

| Cu(I) salts (e.g., CuCl) | 2-bromobenzoic acid, Alkyne | 3-substituted isocoumarins | ias.ac.in |

| Ru(II) complexes | Benzoic acid, Alkene | 3-substituted phthalides | mdpi.com |

Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of benzoic acid derivatives. This involves developing routes that use renewable resources, employ less hazardous reagents, and minimize waste.

A key area of development is the use of biomass as a feedstock. Lignin, a complex polymer abundant in plant cell walls, can be broken down into valuable aromatic platform chemicals, including benzoic acid derivatives like vanillic acid and p-hydroxybenzoic acid. rsc.org These can then be further modified to produce a range of fine chemicals and active pharmaceutical ingredients. rsc.org Another innovative route involves the use of coumalic acid, which is derivable from biomass, to produce benzoates through a catalytic Diels-Alder reaction with ethylene. rsc.org

The choice of catalyst and reaction medium is also critical from a green chemistry perspective.

Benign Catalysts: The use of non-toxic and earth-abundant catalysts is a primary goal. For example, boric acid has been utilized as a catalyst for the direct amidation of benzoic acid, offering a greener alternative to traditional coupling reagents that generate significant waste. sciepub.com

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. The classic Schotten-Baumann reaction for benzoylation, for instance, can be conducted in an aqueous environment at room temperature. brazilianjournals.com.br

Alternative Solvents: When organic solvents are necessary, greener alternatives are sought. Propylene carbonate, a biodegradable and low-toxicity solvent, has been successfully used in the iron-catalyzed etherification of benzyl alcohols, a reaction type relevant to the synthesis of alkoxy-substituted benzoic acids. acs.org

Solvent-Free Reactions: In some cases, reactions can be run without any solvent. The etherification of phenols has been achieved using a phase-transfer catalyst like PEG400 under solvent-free conditions, providing high yields and purity. researchgate.net

These approaches highlight a shift towards more sustainable and environmentally conscious methods for synthesizing valuable chemical compounds.

| Green Chemistry Approach | Starting Material/Solvent/Catalyst | Transformation | Benefit | Reference |

| Renewable Feedstocks | Lignin-derived compounds | Synthesis of various derivatives | Reduces reliance on fossil fuels | rsc.org |

| Renewable Feedstocks | Coumalic acid (from biomass) | Diels-Alder reaction to form benzoates | Utilizes bio-based sources | rsc.org |

| Benign Catalyst | Boric acid | Amidation of benzoic acid | Avoids wasteful coupling agents | sciepub.com |

| Aqueous Medium | Water | Benzoylation reactions | Eliminates volatile organic solvents | brazilianjournals.com.br |

| Green Solvent | Propylene Carbonate | Iron-catalyzed etherification | Use of a recyclable, non-toxic solvent | acs.org |

| Solvent-Free Conditions | PEG400 (Phase-transfer catalyst) | Etherification of phenols | Eliminates solvent use entirely | researchgate.net |

Chemical Reactivity and Transformation of 3 Cyclopropoxybenzoic Acid

Reactivity of the Carboxyl Group

The carboxyl group (-COOH) is the primary site for reactions such as acid-base interactions, esterification, amidation, and reduction.

The Brønsted-Lowry theory defines an acid as a proton donor. researchgate.netyoutube.com While this behavior is most commonly discussed in water, the acid strength and salt formation of 3-Cyclopropoxybenzoic acid are significantly influenced by the properties of the solvent. libretexts.org In non-aqueous media, factors such as the solvent's own acidity or basicity, its dielectric constant, and its ability to solvate ions determine the extent of dissociation. britannica.com

In basic non-aqueous solvents like liquid ammonia (B1221849), the inherent acidity of substances is enhanced. libretexts.org this compound, a weak acid in water, would behave as a strong acid in liquid ammonia, readily donating its proton to the solvent to form the ammonium (B1175870) ion (NH₄⁺) and the 3-cyclopropoxybenzoate salt. libretexts.orglibretexts.org This is because ammonia is a stronger base than water and more readily accepts a proton. libretexts.org

Conversely, in acidic solvents such as anhydrous acetic acid or sulfuric acid, the basic character of a substance is magnified. libretexts.orgbritannica.com In such media, the carboxyl group of this compound would be a very weak acid. In a strongly acidic solvent like concentrated sulfuric acid, it would act as a base, accepting a proton to form a protonated species (an oxonium ion). britannica.com

The choice of a non-aqueous solvent can thus be used to titrate acids or bases that are too weak to be analyzed in water, a phenomenon related to the "levelling effect" of the solvent. britannica.com In a sufficiently basic solvent, all acids appear strong because they are completely deprotonated by the solvent. pearsoncanada.ca

Table 1: Predicted Behavior of this compound in Various Solvents

| Solvent | Solvent Type | Predicted Behavior of this compound | Resulting Species |

|---|---|---|---|

| Liquid Ammonia (NH₃) | Basic, Protic | Acts as a strong acid | 3-Cyclopropoxybenzoate anion, Ammonium ion (NH₄⁺) |

| Anhydrous Acetic Acid (CH₃COOH) | Acidic, Protic | Acts as a very weak acid | Minimal dissociation |

| Dichloromethane (CH₂Cl₂) | Aprotic | Acts as a weak acid | Forms ion pairs with a suitable base |

The carboxyl group readily undergoes nucleophilic acyl substitution to form esters and amides, which are crucial transformations in organic synthesis.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification reaction. masterorganicchemistry.comlibretexts.org This process involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). libretexts.orgchemguide.co.uk The reaction is an equilibrium process. masterorganicchemistry.com For this compound, reaction with an alcohol (R'OH) yields the corresponding ester, 3-cyclopropoxybenzoate, and water. Using a large excess of the alcohol can shift the equilibrium toward the product side. masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. masterorganicchemistry.combyjus.com

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction, particularly in medicinal chemistry. mdpi.com Direct condensation of this compound with an amine requires high temperatures to overcome the initial formation of a non-reactive ammonium carboxylate salt. encyclopedia.pub More commonly, the reaction is facilitated by coupling agents or by converting the carboxylic acid into a more reactive derivative. nih.govlookchemmall.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used. Alternatively, activators like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines under milder conditions, proceeding through a reactive acylating intermediate. nih.gov

The carboxyl group of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). chemguide.co.uklibretexts.org Strong reducing agents are required, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this transformation. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk This process reduces this compound to the corresponding primary alcohol, (3-cyclopropoxyphenyl)methanol. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated under these conditions. chemguide.co.uklibretexts.org

Reduction to Aldehydes: The selective reduction of a carboxylic acid to an aldehyde is more challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, direct reduction is not feasible with standard hydride reagents. The conversion must proceed through an intermediate derivative. One common strategy is to first convert the carboxylic acid to an acid chloride, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org More modern methods may involve converting the carboxylic acid to a thioester, which can then be reduced to the aldehyde under mild conditions. researchgate.net These methods would allow for the synthesis of 3-Cyclopropoxybenzaldehyde from this compound.

Table 2: Common Reagents for the Reduction of the Carboxyl Group

| Reagent(s) | Product from this compound | Reaction Class |

|---|---|---|

| 1. LiAlH₄2. H₃O⁺ | (3-cyclopropoxyphenyl)methanol | Full Reduction |

| 1. SOCl₂2. LiAlH(Ot-Bu)₃ | 3-Cyclopropoxybenzaldehyde | Partial Reduction (via acid chloride) |

Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound is the site for electrophilic aromatic substitution (SₑAr) reactions. The rate and regioselectivity (the position of substitution) of these reactions are controlled by the electronic effects of the two existing substituents: the carboxyl group and the cyclopropoxy group. wikipedia.org

During an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich π system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The stability of this intermediate determines the position of the attack. The directing effects of the existing substituents on this compound are not aligned, leading to a competitive situation.

Cyclopropoxy Group (-OC₃H₅): As an alkoxy group, it is a strong activator and an ortho, para-director. It directs incoming electrophiles to positions 2, 4, and 6.

Carboxyl Group (-COOH): This group is a deactivator and a meta-director, directing incoming electrophiles to position 5.

The powerful activating and ortho, para-directing effect of the cyclopropoxy group generally dominates the deactivating, meta-directing effect of the carboxyl group. msu.edu Therefore, substitution is most likely to occur at the positions activated by the cyclopropoxy group.

Position 4 (para to -OC₃H₅): This position is strongly activated and sterically accessible.

Position 6 (ortho to -OC₃H₅): This position is also strongly activated but is subject to some steric hindrance from the adjacent cyclopropoxy group.

Position 2 (ortho to -OC₃H₅): This position is highly sterically hindered by both adjacent substituents, making substitution here unlikely.

Position 5 (meta to both): This position is deactivated by the cyclopropoxy group and only weakly directed by the carboxyl group.

Therefore, electrophilic aromatic substitution on this compound is expected to yield a mixture of products, with substitution at the 4-position being the major product and substitution at the 6-position as a minor product.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position on Ring | Relation to -COOH | Relation to -OC₃H₅ | Predicted Reactivity | Expected Product Yield |

|---|---|---|---|---|

| 2 | ortho | ortho | Highly Deactivated (Steric Hindrance) | Negligible |

| 4 | meta | para | Highly Activated | Major Product |

| 5 | meta | meta | Deactivated | Minor/Negligible |

Carboxyl Group (-COOH):

Inductive Effect (-I): The oxygen atoms are highly electronegative, withdrawing electron density from the ring through the sigma bond, which deactivates the ring. libretexts.org

Resonance Effect (-M/-R): The carbonyl group can withdraw π-electrons from the ring through resonance, placing a partial positive charge on the ring. This effect strongly deactivates the ortho and para positions, making the meta position the least deactivated and thus the preferred site for electrophilic attack. libretexts.orgyoutube.com Collectively, these effects make the carboxyl group a deactivating, meta-director . chemistrytalk.orgmsu.edu

Cyclopropoxy Group (-OC₃H₅):

Inductive Effect (-I): The oxygen atom is electronegative and withdraws electron density inductively.

Resonance Effect (+M/+R): The lone pairs on the oxygen atom can be donated into the aromatic π-system through resonance. libretexts.org This donation significantly increases the electron density of the ring, especially at the ortho and para positions, making them highly susceptible to electrophilic attack. This resonance donation is much stronger than the inductive withdrawal. libretexts.org The cyclopropyl (B3062369) group itself is also known to have electron-donating properties due to the high p-character of its C-C bonds, which can further enhance the activating nature of the substituent. echemi.com The combination of these effects makes the cyclopropoxy group a strong activating, ortho, para-director . msu.edu

Reactivity of the Cyclopropoxy Moiety

The cyclopropoxy group, an ether derivative of cyclopropane (B1198618), is characterized by significant ring strain, which profoundly influences its chemical reactivity. This inherent strain makes the cyclopropane ring susceptible to reactions that relieve this energetic burden.

Stability and Ring-Opening Reactions of the Cyclopropane Ring

The stability of the cyclopropane ring in this compound is a critical factor in its chemical profile. Generally, the cyclopropane skeleton is prone to ring-opening reactions under various conditions, a tendency driven by the release of approximately 27.5 kcal/mol of ring strain energy. masterorganicchemistry.com The presence of the ether linkage to the aromatic ring can modulate this reactivity.

Acid-catalyzed ring-opening is a common pathway for cyclopropane derivatives. stackexchange.com In the context of this compound, protonation of the ether oxygen would likely be the initial step, followed by cleavage of a C-O or C-C bond of the cyclopropyl ring. The specific pathway and the resulting products would be influenced by the reaction conditions and the nature of any nucleophiles present. While direct studies on this compound are limited, related cyclopropane derivatives undergo ring-opening to form more stable carbocationic intermediates, which can then be trapped by nucleophiles.

The stability of the cyclopropane ring is also influenced by the electronic nature of the substituents on the aromatic ring. The carboxylic acid group at the meta position will have an electron-withdrawing effect, which could influence the stability of any charged intermediates formed during potential ring-opening reactions.

Functionalization of the Cyclopropoxy Group

Direct functionalization of the cyclopropoxy group without ring-opening presents a synthetic challenge due to the inherent reactivity of the strained ring. However, transformations that modify the cyclopropyl ring while retaining its core structure are of significant interest.

While specific examples for this compound are scarce in the literature, general strategies for the functionalization of cyclopropanes could potentially be applied. These might include transition metal-catalyzed C-H activation or reactions that proceed through cyclopropyl radical intermediates. The development of such methods would provide valuable pathways for the synthesis of novel derivatives of this compound with potentially interesting biological or material properties.

Radical Reactions and Mechanistic Investigations

The involvement of this compound in radical reactions is an area of interest due to the unique properties of the cyclopropane ring. Radical reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps. libretexts.org

Mechanistic investigations into radical reactions of cyclopropane derivatives often utilize the cyclopropylcarbinyl-homoallyl radical rearrangement as a mechanistic probe. researchgate.net The formation of a cyclopropylcarbinyl radical can lead to rapid ring-opening to the more stable homoallyl radical. The detection of ring-opened products can thus provide evidence for a radical-mediated pathway.

While specific mechanistic studies on this compound are not extensively documented, general principles of radical chemistry suggest potential reaction pathways. For example, radical decarboxylation of the carboxylic acid group could be initiated under specific conditions, leading to the formation of a cyclopropoxy-substituted aryl radical. nih.gov This radical could then participate in various radical-mediated transformations.

Furthermore, the cyclopropoxy group itself can influence radical reactions. The high p-character of the C-C bonds in the cyclopropane ring can lead to interactions with radical centers, potentially influencing the regioselectivity and stereoselectivity of radical additions or substitutions on the aromatic ring.

Advanced Analytical Characterization of 3 Cyclopropoxybenzoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Cyclopropoxybenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, specific signals corresponding to the aromatic, cyclopropyl (B3062369), and carboxylic acid protons are expected. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the carboxylic acid group and the electron-donating effect of the cyclopropoxy group. The methine proton of the cyclopropoxy group (CH-O) is expected to be a multiplet further upfield. The methylene (B1212753) protons (CH₂) of the cyclopropyl ring will exhibit complex splitting patterns, appearing as multiplets in the upfield region (typically δ 0.7-1.0 ppm). The acidic proton of the carboxyl group (-COOH) is usually observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (δ 165-175 ppm). The aromatic carbons will show signals between δ 115-160 ppm, with the carbon attached to the cyclopropoxy group (C-O) appearing more downfield than the others due to the oxygen's electronegativity. The methine carbon of the cyclopropoxy group is expected around δ 50-60 ppm, while the methylene carbons of the cyclopropyl ring will be found in the shielded, upfield region of the spectrum (δ 5-15 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 167.0 - 173.0 |

| Aromatic C-1 (-C-COOH) | - | 130.0 - 134.0 |

| Aromatic C-3 (-C-O) | - | 157.0 - 160.0 |

| Aromatic C-H | 7.0 - 8.0 (m) | 115.0 - 130.0 |

| Cyclopropoxy (-O-CH) | 3.8 - 4.2 (m) | 50.0 - 60.0 |

| Cyclopropyl (-CH₂-) | 0.7 - 1.0 (m) | 5.0 - 15.0 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. slideshare.net The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. spectroscopyonline.com

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp peak typically between 1680-1710 cm⁻¹. spectroscopyonline.comdocbrown.info The spectrum will also feature C-O stretching vibrations from the carboxylic acid and the ether linkage of the cyclopropoxy group, appearing in the 1210-1320 cm⁻¹ region. spectroscopyonline.com Aromatic C=C stretching vibrations are expected as a series of peaks between 1450-1600 cm⁻¹. The presence of the cyclopropyl group may be indicated by C-H stretching vibrations just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid / Ether | C-O stretch | 1210 - 1320 | Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Cyclopropyl C-H | C-H stretch | ~3050 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. mdpi.com

For this compound (C₁₀H₁₀O₃), the expected exact mass is approximately 178.06299 Da. HRMS analysis would aim to confirm this exact mass, thereby verifying the molecular formula. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178. The fragmentation pattern would likely involve the loss of key functional groups. Common fragmentation pathways could include:

Loss of a hydroxyl radical (•OH) to give a fragment at m/z 161.

Loss of the entire carboxyl group (•COOH) to give a fragment at m/z 133.

Cleavage of the ether bond, potentially leading to fragments corresponding to the cyclopropoxy cation or the benzoyl cation.

Fragmentation of the cyclopropyl ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₀H₁₀O₃⁺ | 178 |

| [M-OH]⁺ | C₁₀H₉O₂⁺ | 161 |

| [M-COOH]⁺ | C₉H₉O⁺ | 133 |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. unirioja.es Developing a robust HPLC method involves optimizing several key parameters. ceu.eseuropa.eu

Column: A reversed-phase column, such as a C18 or C8, is typically suitable for separating moderately polar compounds like aromatic carboxylic acids.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. nih.gov The pH of the aqueous phase is critical; it should be kept low (e.g., pH 2.5-3.5) to ensure the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. A gradient elution, where the percentage of the organic solvent is increased over time, may be necessary to separate compounds with a wider range of polarities.

Detection: UV detection is well-suited for this compound due to the presence of the aromatic ring. The detection wavelength would be set at one of the compound's UV maxima, likely around 230-280 nm, to ensure high sensitivity.

Flow Rate and Temperature: A typical flow rate is 1.0 mL/min, and maintaining a constant column temperature (e.g., 30-40 °C) can improve the reproducibility of retention times.

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 247 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, carboxylic acids like this compound have low volatility and high polarity due to the carboxyl group, making them unsuitable for direct GC analysis. colostate.edu Their polarity can lead to poor peak shape and adsorption onto the GC column.

To overcome this, derivatization is required to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative. mdpi.com A common approach is silylation, where the acidic proton of the carboxyl group is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nist.gov This process creates a trimethylsilyl ester, which is significantly more volatile and less polar.

The resulting TMS derivative of this compound can then be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) and a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for detection and identification. nist.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for the real-time monitoring of chemical reactions involving this compound. scientificlabs.co.uksigmaaldrich.com Its primary application in this context is to qualitatively track the conversion of reactants to products, assess the purity of the product, and optimize reaction conditions. sigmaaldrich.comrsc.org By spotting aliquots of the reaction mixture onto a TLC plate at various time intervals, the progress of the reaction can be visually assessed. rsc.org

The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase (commonly silica gel) and the mobile phase. For benzoic acid derivatives, a non-polar mobile phase is often employed. researchgate.net For instance, in the esterification of benzoic acid, a mixture of toluene and ethanol can be used as the eluent. sigmaaldrich.com The choice of stationary and mobile phases is critical and can be adjusted to achieve optimal separation between the starting material (e.g., this compound), the desired product, and any potential byproducts. researchgate.net

Visualization of the separated spots is typically achieved under UV light at 254 nm, as the aromatic ring in this compound and its derivatives allows for UV absorption. sigmaaldrich.com Following separation, the retention factor (Rf) value for each spot is calculated to identify the different components in the reaction mixture. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. rsc.org For more definitive identification, the spots can be scraped off the plate, eluted, and further analyzed by mass spectrometry (TLC-MS). sigmaaldrich.com

Hyphenated Techniques for Comprehensive Analysis

For a more detailed and quantitative analysis, hyphenated techniques that couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its Variants (e.g., RP-UHPLC/MS/MS, LC-qToF-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool for the separation, identification, and quantification of this compound and its derivatives. vu.edu.au Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (RP-UHPLC) are the most common separation techniques used. vu.edu.au These methods typically utilize a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. vu.edu.au

For the analysis of benzoic acid, the mobile phase often consists of a mixture of methanol or acetonitrile and an aqueous buffer, such as ammonium (B1175870) acetate or water acidified with formic acid. vu.edu.au The gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with varying polarities.

Mass spectrometry detection, particularly with an electrospray ionization (ESI) source, provides high sensitivity and selectivity. Carboxylic acids like this compound are typically analyzed in the negative ion mode, where they are detected as the deprotonated molecule [M-H]⁻. For quantitative analysis and structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this setup, the [M-H]⁻ ion is selected and fragmented, and specific fragment ions are monitored. For benzoic acid, a characteristic fragmentation is the loss of the carboxyl group as CO₂, leading to the [M-CO₂H]⁻ fragment ion. This selected reaction monitoring (SRM) provides excellent specificity and reduces matrix interference. semanticscholar.org

Derivatization Strategies for Enhanced Detection and Separation

While direct LC-MS analysis is feasible, derivatization is a chemical modification strategy often employed to improve the analytical properties of target compounds. nih.govlcms.cz For carboxylic acids like this compound, derivatization can enhance chromatographic retention on reversed-phase columns, improve ionization efficiency, and increase detection sensitivity. nih.govnih.gov

Charge-Switch Derivatization Approaches

One advanced strategy is charge-switch derivatization, which is particularly useful for mass spectrometric detection. Carboxylic acids typically ionize best in negative mode, but this mode can sometimes suffer from higher background noise. Charge-switch derivatization chemically modifies the carboxyl group to introduce a permanent positive charge into the molecule. unl.edu This allows for analysis in the positive ion mode, which can offer higher sensitivity and specificity.

The reaction involves converting the acidic carboxyl group into a derivative containing a quaternary amine or a phosphonium group. unl.eduresearchgate.net This polarity reversal not only enhances detection in positive ESI-MS but can also improve chromatographic separation by reducing unwanted ionic interactions with the stationary phase. A novel derivatizing agent, 3-(chlorosulfonyl)benzoic acid, has been used to introduce a negative charge for analytes normally detected in positive mode, demonstrating the versatility of charge-switch approaches to improve ionization and stability. nih.govacs.org

Introduction of Chromophores or Fluorophores for Enhanced UV/Fluorescence Detection

For analyses relying on UV-Visible or fluorescence detection, derivatization can be used to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the this compound molecule. nih.govnih.gov This is especially beneficial when analyzing trace amounts of the compound, as it can dramatically increase detection sensitivity. oup.com

A variety of reagents are available that react with the carboxylic acid functional group to form esters or amides bearing a highly responsive chromophoric or fluorophoric tag. nih.gov The choice of reagent depends on the desired detection method and the required sensitivity. For example, anthracene-based reagents can be used to create highly fluorescent derivatives suitable for HPLC with fluorescence detection. oup.com

Derivatization for Improved Mass Spectrometric Response

Beyond charge-switching, derivatization can improve the mass spectrometric response in several other ways. The goal is often to enhance the ionization efficiency of the analyte or to direct the fragmentation process in MS/MS analysis to produce specific, information-rich fragment ions. nih.govlcms.czddtjournal.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the molecule's conformation and the supramolecular arrangement within the crystal lattice. For this compound, which is achiral, the primary application of X-ray crystallography lies in the detailed characterization of its molecular conformation and the intermolecular interactions that dictate its crystal packing.

As of the latest literature surveys, a specific single-crystal X-ray structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the crystallographic analysis of closely related benzoic acid derivatives provides a strong precedent for the type of structural information that would be obtained from such a study.

A crystallographic investigation of this compound would be expected to reveal key structural features. Primarily, it would establish the conformation of the cyclopropoxy group relative to the plane of the benzoic acid ring. This includes the precise dihedral angle between the cyclopropyl ring and the phenyl ring, as well as the orientation of the ether linkage. Such conformational details are crucial for understanding the molecule's steric and electronic properties.

While no specific crystallographic data for this compound is available, a hypothetical data table below illustrates the type of information that would be generated from a successful single-crystal X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀O₃ |

| Formula Weight | 178.18 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

In the context of derivatives of this compound that may be chiral, X-ray crystallography, particularly with the use of anomalous dispersion, would be the definitive method for determining the absolute stereochemistry of any stereogenic centers. By establishing the absolute configuration (R or S) of each chiral center, this technique provides an unambiguous structural assignment that is essential in fields such as medicinal chemistry and materials science.

Theoretical and Computational Investigations of 3 Cyclopropoxybenzoic Acid

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to perform these calculations, offering a balance between accuracy and computational cost. icmpp.roniscpr.res.in For 3-Cyclopropoxybenzoic acid, these studies can elucidate its fundamental electronic properties, conformational preferences, and spectroscopic signatures.

The electronic structure of a molecule dictates its physical and chemical properties. mdpi.com Computational analysis provides a detailed picture of how electrons are distributed within this compound and the nature of its chemical bonds.

Key aspects of this analysis include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Electron Density Distribution: This analysis reveals the probability of finding an electron in a particular region of the molecule. It helps in understanding the charge distribution and identifying electron-rich and electron-deficient areas.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. These maps are invaluable for predicting how the molecule will interact with other charged or polar species, identifying sites susceptible to nucleophilic and electrophilic attack. niscpr.res.inresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating sites for electrophilic attack, and positive potential around the acidic hydrogen.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between orbitals. It can quantify charge transfer between atoms and the stabilization energy associated with hyperconjugative interactions, such as the interaction between the oxygen lone pairs of the cyclopropoxy group and the aromatic ring. bohrium.com

Table 1: Illustrative Calculated Electronic Properties for this compound Note: This data is hypothetical and serves as an example of typical computational outputs.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures the molecule's overall polarity |

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. nih.gov

This is typically done by creating a Potential Energy Surface (PES), which maps the molecule's energy as a function of one or more geometric parameters, such as dihedral angles. researchgate.net For this compound, the key rotations would be around the C-O bond of the cyclopropoxy group and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring. researchgate.net By systematically rotating these bonds and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. bohrium.com This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its reactivity and biological interactions.

Table 2: Example of Relative Energies for Hypothetical Conformers of this compound Note: This data is hypothetical. Energies are relative to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle 1 (O-C-C-C) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|---|

| A | 0° | 0° | 0.00 | 75.3 |

| B | 180° | 0° | 1.15 | 13.5 |

| C | 0° | 180° | 1.50 | 8.1 |

| D | 180° | 180° | 2.50 | 3.1 |

Computational chemistry is widely used to predict the spectroscopic properties of molecules, which can be compared with experimental spectra to confirm the molecular structure. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). bohrium.com These theoretical predictions are valuable for assigning peaks in experimental spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. These correspond to the absorption bands in an Infrared (IR) spectrum. Comparing the calculated and experimental IR spectra can help identify the molecule's functional groups and confirm its structure. icmpp.ro

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. nih.gov These transitions correspond to the absorption maxima (λ_max) in a UV-Vis spectrum and provide information about the molecule's conjugated systems.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound Note: This data is hypothetical and for illustrative purposes.

| Spectroscopy Type | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift | 172.5 ppm | 171.9 ppm |

| ¹H NMR | Carboxyl H Shift | 12.1 ppm | 12.0 ppm |

| IR | C=O Stretch | 1705 cm⁻¹ | 1698 cm⁻¹ |

| UV-Vis | λ_max | 285 nm | 288 nm |

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. nih.gov It allows for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. nih.gov

Transition State Theory (TST) provides a framework for understanding reaction rates. wikipedia.org It postulates that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state or activated complex. libretexts.org

Computational chemists map the reaction pathway on a potential energy surface that connects reactants and products. libretexts.org The highest point on the minimum energy path between reactants and products corresponds to the transition state. By locating the transition state structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. This allows for the theoretical calculation of reaction rate constants. libretexts.org For this compound, this could be applied to study reactions such as its esterification or decarboxylation, providing a detailed molecular-level picture of bond breaking and forming processes.

Chemical reactions are often carried out in a solvent, which can have a significant impact on reaction rates and equilibrium positions. wikipedia.org Computational models can account for these effects.

The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This model calculates the electrostatic interactions between the solute (this compound) and the solvent. By performing calculations in the "gas phase" (no solvent) and in different solvent models, one can study:

Differential Solvation: Solvents can stabilize reactants, products, and transition states to different extents. wikipedia.org For example, a polar solvent would be expected to strongly stabilize the charged intermediates that might form during a reaction of this compound.

Changes in Activation Energy: The stabilization or destabilization of the transition state relative to the reactants by the solvent can significantly alter the activation energy, thereby speeding up or slowing down the reaction.

Shifts in Equilibria: The position of a chemical equilibrium can be shifted by a solvent that preferentially stabilizes either the products or the reactants. mdpi.com For the acid dissociation of this compound, a polar solvent like water would stabilize the resulting carboxylate anion and proton, shifting the equilibrium towards dissociation. koreascience.kr

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the physical basis of the structure, dynamics, and function of molecules like this compound. mdpi.comescholarship.org These simulations provide insights at an atomic level, which are often inaccessible through experimental methods alone.

MD simulations calculate the trajectory of atoms and molecules over time by numerically solving Newton's equations of motion. mdpi.com For a system containing this compound, this would involve defining a force field—a set of parameters that describe the potential energy of the system based on the positions of its atoms. This allows for the exploration of the molecule's conformational landscape, its interactions with solvent molecules (e.g., water), and its behavior under various conditions. For instance, simulations could predict the preferred orientation of the cyclopropoxy and carboxylic acid groups relative to the benzene ring and how these change over time.

Studies on similar molecules, such as other benzoic acid derivatives, have used MD simulations to understand their behavior in confined spaces or their interaction with surfaces. iitg.ac.inrsc.org Such simulations can reveal how the molecule organizes itself and interacts with its environment, providing data on properties like hydration energetics and structural stability. iitg.ac.in For this compound, these simulations could elucidate its aggregation behavior, solubility characteristics, and the dynamics of its hydrogen-bonding networks.

While specific biological targets for this compound are not prominently documented in publicly available research, the principles of ligand-receptor interactions can be computationally explored to predict its potential binding modes with hypothetical protein targets. nih.gov Receptors are primary targets for many pharmaceutical agents, and understanding these interactions is critical for drug design. nih.gov

Computational methods like molecular docking are used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org This process involves placing the 3D structure of this compound into the binding site of a target protein and scoring the different poses based on their binding energy.

The key functional groups of this compound would govern its interactions:

Carboxylic Acid Group: This group is a potent hydrogen bond donor and acceptor. It could form strong hydrogen bonds or salt bridges with charged or polar amino acid residues like Arginine, Lysine, Histidine, or Asparagine in a receptor's binding pocket. researchgate.net

Benzene Ring: The aromatic ring can participate in various non-covalent interactions, including hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) and π-π stacking with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). mdpi.com

Cyclopropoxy Group: The ether oxygen can act as a hydrogen bond acceptor. The cyclopropyl (B3062369) ring itself is a small, rigid, and lipophilic moiety that can fit into small hydrophobic pockets within the receptor, contributing to binding affinity through van der Waals forces.

The following table summarizes the potential interactions between the functional moieties of this compound and amino acid residues in a hypothetical protein target.

| Functional Moiety of this compound | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Salt Bridge | Arginine, Lysine, Histidine, Asparagine, Serine |

| Benzene Ring | Hydrophobic, π-π Stacking, Cation-π | Leucine, Valine, Phenylalanine, Tyrosine, Lysine |

| Ether Oxygen (-O-) | Hydrogen Bonding (Acceptor) | Serine, Threonine, Tyrosine, Asparagine |

| Cyclopropyl Group | Hydrophobic, van der Waals | Alanine, Valine, Leucine, Isoleucine |

These computational predictions of ligand-receptor interactions provide a foundational hypothesis that can guide experimental validation and the rational design of more potent and selective derivatives. researchgate.net

Rational drug design utilizes the knowledge of a biological target's structure and a lead compound's binding mode to design more effective molecules. nih.govazolifesciences.com Starting with this compound as a chemical scaffold, several principles can be applied to design derivatives with improved pharmacological profiles, such as enhanced potency, selectivity, or better pharmacokinetic properties. bbau.ac.in

Structure-Based Drug Design (SBDD): If the 3D structure of a biological target is known (from X-ray crystallography or cryo-EM), SBDD can be employed. azolifesciences.com By analyzing the computationally docked pose of this compound in the receptor's active site, medicinal chemists can identify opportunities for modification. For example:

Filling Unoccupied Pockets: If an empty hydrophobic pocket exists near the cyclopropyl group, replacing it with a larger lipophilic group might increase binding affinity.

Adding New Interactions: If a potential hydrogen bond donor/acceptor on the receptor is not engaged, a functional group could be added to the benzene ring of the parent molecule to form a new, stabilizing interaction.

Pharmacophore Modeling: In the absence of a known receptor structure, a pharmacophore model can be developed based on a set of known active molecules. azolifesciences.com This model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Derivatives of this compound could then be designed to better fit this pharmacophore map.

The table below outlines common strategies in rational drug design that could be applied to modify the this compound scaffold.

| Design Strategy | Description | Potential Application to this compound |

| Bioisosteric Replacement | Replacing a functional group with another group that has similar physical or chemical properties to improve potency or ADMET properties. | Replacing the carboxylic acid with a tetrazole to potentially increase metabolic stability or alter acidity. |

| Scaffold Hopping | Replacing the central molecular core (the benzoic acid part) with a different, but functionally similar, scaffold while retaining key binding groups. | Replacing the benzene ring with a different heterocyclic ring to explore new intellectual property space or improve properties. |

| Structure-Activity Relationship (SAR) | Systematically modifying parts of the molecule and measuring the effect on biological activity to build a predictive model. | Synthesizing a series of analogs with different substituents (e.g., halogens, alkyl groups) on the benzene ring to determine which positions are sensitive to modification. |

These rational approaches aim to reduce the trial-and-error inherent in traditional drug discovery, making the process more efficient and cost-effective. azolifesciences.comnih.gov

Applications of Machine Learning in Chemical Space Exploration for Benzoic Acid Derivatives

The "chemical space" of all possible molecules is extraordinarily vast. Machine learning (ML) and artificial intelligence (AI) have become indispensable tools for navigating this space to discover novel molecules with desired properties. nih.gov For a class of compounds like benzoic acid derivatives, ML can accelerate the discovery of new candidates for various applications. rsc.org

Generative models, a key AI technology, can learn the underlying patterns from a dataset of known molecules and then generate new, previously unseen molecular structures. arxiv.org These models can be fine-tuned to create novel benzoic acid derivatives that are optimized for specific properties, such as high predicted bioactivity against a target protein or improved drug-like characteristics. airi.net Reinforcement learning is often combined with generative models to guide the generation process towards molecules that not only have desirable properties but are also synthetically feasible. nih.govairi.net

Another major application is the development of predictive models. Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can predict the activity of a molecule based on its structural features. researchgate.net For benzoic acid derivatives, a QSAR model could be trained on a dataset of existing analogs with known biological activity. This model could then be used to virtually screen large libraries of new, hypothetical derivatives to prioritize the most promising candidates for synthesis and testing, significantly speeding up the hit-to-lead optimization process. nih.gov

The following table summarizes various machine learning applications relevant to the chemical space exploration of benzoic acid derivatives.

| Machine Learning Application | Description | Relevance to Benzoic Acid Derivatives |

| Generative Models | Algorithms (e.g., GANs, VAEs, Transformers) that create new molecular structures based on learned chemical rules. arxiv.org | De novo design of novel benzoic acid derivatives with optimized properties (e.g., binding affinity, low toxicity). airi.net |

| Reinforcement Learning | An AI training technique that rewards the model for generating molecules with desired outcomes. arxiv.org | Guides generative models to produce synthetically accessible benzoic acid derivatives with high predicted activity scores. nih.gov |

| Predictive Modeling (QSAR) | Building models that correlate a molecule's structural descriptors with its biological activity or properties. researchgate.net | Virtually screening large libraries of derivatives to predict their efficacy and prioritize candidates for synthesis. |

| Chemical Space Visualization | Using dimensionality reduction techniques to map the high-dimensional chemical space onto 2D or 3D for human interpretation. | Understanding the diversity of existing benzoic acid derivatives and identifying unexplored regions of chemical space. |

By leveraging these computational techniques, researchers can more efficiently explore the vast chemical space surrounding the benzoic acid scaffold to discover novel compounds with tailored functionalities.

Biological and Biomedical Research Applications of 3 Cyclopropoxybenzoic Acid Derivatives

Role as Synthetic Intermediates in Medicinal Chemistry

The utility of a chemical compound in drug discovery is often predicated on its suitability as a starting material or intermediate for the synthesis of more complex molecules. Derivatives of 3-Cyclopropoxybenzoic acid serve as valuable intermediates, providing a foundational structure that can be elaborated to produce a wide array of potential therapeutic agents.

One of the significant applications of benzoic acid derivatives in medicinal chemistry is their use as precursors for the synthesis of bioactive heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals, and 1,4-benzodiazepines represent a particularly important class known for their wide range of central nervous system activities.

While direct synthesis routes starting specifically from this compound are part of ongoing research, the general synthetic pathway to 3-substituted 1,4-benzodiazepin-2-ones often involves the use of a substituted benzoic acid. In a typical synthetic scheme, the carboxylic acid moiety of a compound like this compound can be activated (e.g., converted to an acyl chloride or ester) and then reacted with a suitably substituted aniline derivative to form an amide linkage. Subsequent chemical transformations, including cyclization steps, lead to the formation of the characteristic seven-membered diazepine ring. The cyclopropoxy group at the 3-position of the initial benzoic acid would be incorporated into the final benzodiazepine (B76468) structure, influencing its steric and electronic properties and, consequently, its biological activity. This makes this compound a plausible and strategic starting material for generating novel benzodiazepine analogues for pharmacological screening.

The benzoic acid portion of the scaffold provides a convenient attachment point for further chemical modifications. The carboxylic acid group can be converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships (SAR). This versatility enables chemists to systematically alter the compound's properties to optimize its therapeutic potential. Benzoic acid and its derivatives are recognized as important building blocks in the synthesis of a wide variety of bioactive molecules. preprints.org

Exploration of Specific Biological Activities

Beyond their role as synthetic intermediates, derivatives of this compound are actively investigated for their own intrinsic biological properties. Research has spanned several areas, including oncology, inflammation, and infectious diseases.

The search for novel anticancer agents is a major focus of biomedical research. Benzoic acid derivatives have been identified as a class of compounds with remarkable potential to attenuate cancer cell growth. preprints.org Various synthetic derivatives have shown promise against different cancer cell lines. preprints.org One mechanism of interest in cancer therapy is the inhibition of histone deacetylases (HDACs), and certain dihydroxybenzoic acid derivatives have been found to act as HDAC inhibitors, leading to cancer cell growth inhibition. nih.gov

Another critical pathway in cancer development and progression is the Notch signaling pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis. nih.gov The inhibition of this pathway is a validated strategy in oncology, and numerous inhibitors, particularly gamma-secretase inhibitors (GSIs), have been developed to block Notch activation. nih.gov While specific studies detailing this compound derivatives as Notch inhibitors are still emerging, the exploration of novel small molecules that can modulate this pathway is an active area of research. The unique scaffold of this compound makes its derivatives candidates for investigation as potential modulators of signaling pathways like Notch, which could offer new avenues for cancer treatment.

Inflammation and oxidative stress are underlying factors in a multitude of chronic diseases. Consequently, compounds with both anti-inflammatory and antioxidant properties are of significant therapeutic interest. Phenolic compounds and benzoic acid derivatives are well-known for their antioxidant capabilities. nih.govrasayanjournal.co.in The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov

Studies on related compounds, such as 3-hydroxybenzoic acid, have revealed various biological properties, including anti-inflammatory and antioxidant effects. rasayanjournal.co.in The anti-inflammatory potential of phenolic acids is being explored through their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Research into derivatives of this compound investigates how the replacement of a hydroxyl group with a cyclopropoxy group modulates these activities. The cyclopropoxy moiety can alter the electronic distribution and lipophilicity of the molecule, potentially enhancing its ability to interact with biological targets involved in inflammation and oxidative stress.

Table 1: Investigated Biological Activities of Benzoic Acid Derivatives

| Biological Activity | Target/Mechanism of Action | Compound Class |

| Anticancer | Histone Deacetylase (HDAC) Inhibition | Dihydroxybenzoic Acids nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | Phenolic Acids nih.gov |

| Antioxidant | Free Radical Scavenging | Phenolic Compounds nih.govrasayanjournal.co.in |

| Antimicrobial | Disruption of Cellular Processes | Benzoic Acid Derivatives ijarsct.co.in |

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Benzoic acid and its derivatives have a long history of use as antimicrobial agents and preservatives. rasayanjournal.co.inijarsct.co.in Their mechanism of action often involves the disruption of cellular processes due to their acidic nature. ijarsct.co.in Research has shown that various synthetic benzoic acid derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The antimicrobial efficacy of benzoic acid derivatives is influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov Furthermore, compounds containing a cyclopropane (B1198618) structure have been shown to possess antibacterial and antifungal properties. nih.gov The activity of benzoic acid derivatives is notably pH-dependent. The un-dissociated, more lipophilic form of the acid, which is favored at lower pH, is better able to penetrate bacterial cell membranes. This principle suggests that the antimicrobial activity of this compound derivatives would be enhanced in acidic environments. Studies have indicated that phenolic acids are often more effective against Gram-positive bacteria compared to Gram-negative strains, a difference attributed to the structural variations in their respective cell walls. mdpi.com

Table 2: Summary of Research Findings on Antimicrobial Activity

| Compound Feature | Observation | Reference |

| Cyclopropane Group | Associated with antibacterial and antifungal activity. | nih.gov |

| Substituent Position | Influences the strength of antibacterial effect. | nih.gov |

| Gram-Stain Specificity | Benzoic acid derivatives are often more effective against Gram-positive bacteria. | mdpi.com |

| pH-Dependence | Increased activity at lower pH due to higher concentration of the un-dissociated acid. | General Principle |

Mechanistic Studies of Biological Interactions

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to interact with specific biological macromolecules. Understanding the precise nature of these interactions at a molecular level is paramount for rational drug design and the development of compounds with improved efficacy and selectivity. Mechanistic studies, encompassing the identification of molecular targets, elucidation of binding mechanisms, and systematic exploration of structure-activity relationships, provide the foundational knowledge for optimizing the pharmacological profile of these derivatives.

Elucidation of Molecular Targets and Binding Mechanisms

While specific molecular targets for many this compound derivatives are still under active investigation, research on structurally related benzoic acid derivatives offers valuable insights into their potential mechanisms of action. For instance, studies on 3-(adenosylthio)benzoic acid derivatives as inhibitors of SARS-CoV-2 Nsp14 methyltransferase have revealed detailed binding interactions within the enzyme's active site. These studies demonstrate that the carboxylic acid moiety is crucial for forming key interactions with polar amino acid residues, such as arginine and lysine, through charged interactions in the binding pocket. mdpi.com

| Interacting Residues (Hypothetical Target) | Interaction Type | Contribution to Binding |

| Arginine | Ionic Interaction, Hydrogen Bond | Anchors the carboxylate group |

| Lysine | Ionic Interaction | Stabilizes the carboxylate group |

| Tyrosine | π-stacking | Interacts with the benzene ring |

| Phenylalanine | Hydrophobic Interaction | Binds the cyclopropyl (B3062369) group |

| Asparagine | Hydrogen Bond | Interacts with the ether oxygen |

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic framework for understanding how chemical structure correlates with biological activity. By synthesizing and testing a series of related compounds, researchers can identify the key structural motifs responsible for a molecule's pharmacological effects. For this compound derivatives, SAR studies would systematically explore the impact of modifying different parts of the molecule, including the benzene ring, the cyclopropoxy group, and the carboxylic acid function.

The primary goal of SAR studies is to develop a predictive model that can guide the design of new analogs with enhanced potency, selectivity, and pharmacokinetic properties. For example, the position and nature of substituents on the benzene ring can dramatically alter a compound's activity. Electron-withdrawing groups might enhance acidity and binding to certain targets, while bulky substituents could introduce steric hindrance or improve selectivity. Similarly, modifications to the cyclopropyl ring, such as the introduction of methyl groups, could fine-tune its lipophilicity and conformational preferences.

A hypothetical SAR study for a series of this compound derivatives targeting a generic enzyme might yield the following qualitative trends:

| Position of Substitution | Type of Substituent | Effect on Bioactivity | Rationale |

| Benzene Ring (Position 2) | Small, electron-withdrawing (e.g., -F, -Cl) | Increase | May enhance binding through electrostatic interactions or favorable orientation. |

| Benzene Ring (Position 4) | Bulky, lipophilic (e.g., -t-butyl) | Decrease | Potential for steric clash within the binding site. |

| Benzene Ring (Position 5) | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Variable | Could either form beneficial new interactions or disrupt existing ones. |

| Cyclopropyl Ring | Methyl substitution | Variable | May improve hydrophobic interactions but could also introduce unfavorable steric effects. |

| Carboxylic Acid | Esterification (Prodrug) | Inactive (in vitro) | The free carboxylate is often essential for direct target binding. |

Prodrug Design and Metabolism Considerations